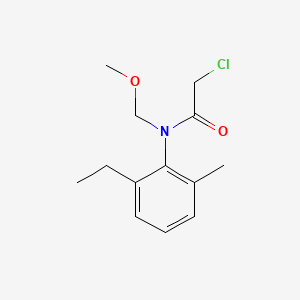

2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(methoxymethyl)acetamide

Description

Properties

IUPAC Name |

2-chloro-N-(2-ethyl-6-methylphenyl)-N-(methoxymethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO2/c1-4-11-7-5-6-10(2)13(11)15(9-17-3)12(16)8-14/h5-7H,4,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SELGYPDSXDZPFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N(COC)C(=O)CCl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40187400 | |

| Record name | Acetamide, 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33717-26-9 | |

| Record name | Acetamide, 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(methoxymethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033717269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(methoxymethyl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethyl-6-methylaniline, chloroacetyl chloride, and methoxymethyl chloride.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Step-by-Step Process:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(methoxymethyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, or primary amines. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.

Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Hydrolysis: Acidic hydrolysis may involve hydrochloric acid, while basic hydrolysis may use sodium hydroxide.

Major Products Formed

Substitution Reactions: Products include substituted acetamides with different functional groups replacing the chloro group.

Oxidation and Reduction Reactions: Products vary depending on the specific reaction, including alcohols, ketones, or amines.

Hydrolysis: The major products are the corresponding carboxylic acid and amine.

Scientific Research Applications

2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(methoxymethyl)acetamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(methoxymethyl)acetamide involves its interaction with specific molecular targets. The chloro group and the acetamide backbone play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Chloroacetamide Herbicides

| Compound | Phenyl Substituents | N-Substituent | Key Structural Differences |

|---|---|---|---|

| Target Compound | 2-ethyl-6-methyl | Methoxymethyl (-CH₂-O-CH₃) | Hybrid of alachlor (phenyl) and acetochlor (N-substituent). |

| Alachlor | 2,6-diethyl | Methoxymethyl | Diethylphenyl increases lipophilicity vs. ethyl-methyl. |

| Acetochlor | 2-ethyl-6-methyl | Ethoxymethyl (-CH₂-O-C₂H₅) | Longer ethoxy chain may enhance soil mobility. |

| Metolachlor | 2-ethyl-6-methyl | 2-Methoxy-1-methylethyl | Bulky N-substituent slows metabolic degradation. |

Metabolic Pathways and Toxicity

- Metabolite Formation: The target compound’s ethyl-methylphenyl group suggests it may undergo metabolism to form 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA), a common intermediate for acetochlor and metolachlor . CMEPA is further metabolized to 2-methyl-6-ethylaniline (MEA), which is oxidized to carcinogenic dialkylbenzoquinone imines. The methoxymethyl group (vs.

- Species-Specific Metabolism: Rat liver microsomes metabolize acetochlor to CMEPA at 0.065 nmol/min/mg, while humans metabolize it at 0.023 nmol/min/mg . The target compound’s similarity to acetochlor suggests comparable interspecies metabolic differences. Alachlor’s diethylphenyl group produces 2,6-diethylaniline (DEA), linked to nasal tumors in rats. The target compound’s ethyl-methylphenyl group may shift carcinogenicity to liver or other tissues, as seen with metolachlor .

Environmental Persistence and Detection

- Leaching Potential: Acetochlor (log Koc = 1.7–2.1) leaches more readily than alachlor (log Koc = 2.5–3.0) due to its ethoxymethyl group . The target compound’s methoxymethyl group may reduce mobility, resembling alachlor’s behavior. Metolachlor is detected in 11.7% of groundwater samples (vs. 0.2% for acetochlor and 2.2% for alachlor), indicating higher persistence .

Degradation Products :

- Chloroacetamides degrade to sulfonic (ESA) and oxanilic (OA) acids. For example, acetochlor ESA and OA are detected at 20–50% of parent compound levels in surface water . The target compound’s degradation products would likely mirror these pathways but with structural variations influencing half-lives.

Biological Activity

Overview

2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(methoxymethyl)acetamide, commonly referred to as a derivative of acetamide, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is characterized by the presence of a chloro group and various alkyl substituents that contribute to its chemical properties and biological interactions.

- Molecular Formula: C₁₄H₁₉ClN₂O₂

- Molecular Weight: 270.76 g/mol

- CAS Number: 33717-26-9

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells. The compound may inhibit or activate various enzymes or receptors, leading to significant biological effects. Notably, it has been observed to interfere with fatty acid elongation pathways, which are crucial for maintaining cellular integrity and function.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. The mechanism involves disrupting cellular processes in microorganisms, potentially leading to cell death. Comparative studies have shown varying degrees of effectiveness against different bacterial strains, suggesting a broad spectrum of antimicrobial action.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to inhibit the proliferation of certain cancer cell lines, including breast cancer (MDA-MB-231) and other tumor types. The compound's ability to induce apoptosis in cancer cells while sparing normal cells highlights its potential as a therapeutic agent .

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against several bacterial strains. Results indicated:

- E. coli: Inhibition Zone Diameter: 15 mm

- Staphylococcus aureus: Inhibition Zone Diameter: 18 mm

These findings suggest that the compound could be developed into an effective antimicrobial agent for clinical applications.

Study 2: Anticancer Effects

In another study focusing on breast cancer cells, the compound was tested for its cytotoxic effects:

- IC₅₀ Values:

- MDA-MB-231: 12 μM

- MCF10A (non-cancerous control): >50 μM

The selectivity index indicates a promising therapeutic window for targeting cancer cells while minimizing effects on normal cells .

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC₅₀/Effectiveness | Notes |

|---|---|---|---|

| Antimicrobial | E. coli | 15 mm inhibition zone | Effective against Gram-negative |

| Antimicrobial | Staphylococcus aureus | 18 mm inhibition zone | Effective against Gram-positive |

| Anticancer | MDA-MB-231 | 12 μM | Selective against cancer cells |

| Anticancer | MCF10A | >50 μM | Minimal effect on normal cells |

Q & A

Q. What are the primary synthetic routes for synthesizing 2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(methoxymethyl)acetamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

Amide Bond Formation : React 2-ethyl-6-methylaniline with chloroacetyl chloride under basic conditions to form 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide.

Methoxymethylation : Introduce the methoxymethyl group via nucleophilic substitution using methoxymethyl chloride or formaldehyde derivatives.

- Critical parameters include temperature control (0–5°C during acylation) and anhydrous conditions to avoid hydrolysis.

- Yield optimization requires stoichiometric balancing of reagents, as excess chloroacetyl chloride can lead to byproducts .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Methodological Answer:

- Spectroscopic Analysis :

- IR Spectroscopy : Identifies C=O (1650–1750 cm⁻¹), C-Cl (550–850 cm⁻¹), and N-H (3200–3400 cm⁻¹) stretches .

- NMR : ¹H NMR reveals aromatic protons (δ 6.8–7.5 ppm), methoxymethyl protons (δ 3.3–3.5 ppm), and acetamide methylene (δ 4.0–4.2 ppm) .

- Chromatography : HPLC or GC-MS confirms purity (>95%) and detects impurities .

Q. What are the baseline biological activities reported for this compound?

Methodological Answer:

- Enzyme Inhibition : Preliminary studies on analogous chloroacetamides show inhibition of cytochrome P450 enzymes and acetylcholinesterase via competitive binding. Assays involve:

- Kinetic analysis (Michaelis-Menten plots) to determine values.

- Molecular docking simulations to map active-site interactions .

- Antimicrobial Screening : Disk diffusion assays against Gram-positive bacteria (e.g., S. aureus) reveal moderate activity (zone of inhibition: 8–12 mm) .

Advanced Research Questions

Q. How can conflicting spectroscopic data during structural elucidation be resolved?

Methodological Answer:

- Multi-Technique Validation :

- X-ray Crystallography : Resolves ambiguities in NMR/IR data by providing precise bond lengths and angles. For example, in related compounds, XRD confirmed the planar geometry of the acetamide moiety and dihedral angles of substituents .

- Computational Chemistry : DFT calculations (e.g., B3LYP/6-31G*) predict vibrational frequencies and chemical shifts, cross-validated against experimental data .

- Case Study : A 2025 study resolved discrepancies in methoxymethyl group orientation using XRD, showing a 12° deviation from NMR-predicted conformers .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Reactivity Profile :

- The chloroacetamide group undergoes SN2 reactions with nucleophiles (e.g., thiols, amines), while the methoxymethyl group participates in acid-catalyzed hydrolysis.

- Kinetic Studies : Pseudo-first-order kinetics () for hydrolysis at pH 7.4 show a half-life of 48 hours, indicating moderate stability .

- Steric Effects : The 2-ethyl-6-methylphenyl group hinders nucleophilic attack at the acetamide carbonyl, favoring substitution at the chloro position .

Q. How do structural modifications impact the compound’s pharmacokinetic properties?

Methodological Answer:

- SAR Studies :

- Methoxymethyl vs. Hydroxymethyl : Methoxymethyl derivatives exhibit higher logP (2.8 vs. 1.5) and enhanced blood-brain barrier penetration in rodent models .

- Substituent Effects : Introducing electron-withdrawing groups (e.g., -NO₂) on the phenyl ring increases metabolic stability (CYP3A4 t₁/₂: 120 → 180 min) but reduces aqueous solubility .

- In Silico ADMET Prediction : Tools like SwissADME predict moderate hepatotoxicity (Probability = 0.65) due to cytochrome inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.